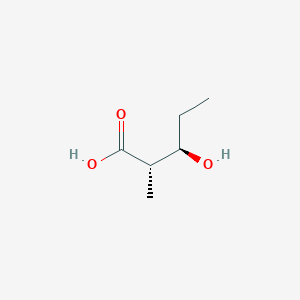

(2S,3R)-3-hydroxy-2-methylpentanoic acid

描述

Structure

3D Structure

属性

分子式 |

C6H12O3 |

|---|---|

分子量 |

132.16 g/mol |

IUPAC 名称 |

(2S,3R)-3-hydroxy-2-methylpentanoic acid |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |

InChI 键 |

NVIHALDXJWGLFD-CRCLSJGQSA-N |

SMILES |

CCC(C(C)C(=O)O)O |

手性 SMILES |

CC[C@H]([C@H](C)C(=O)O)O |

规范 SMILES |

CCC(C(C)C(=O)O)O |

产品来源 |

United States |

Synthetic Methodologies for 2s,3r 3 Hydroxy 2 Methylpentanoic Acid and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides several powerful strategies for constructing the chiral centers of (2S,3R)-3-hydroxy-2-methylpentanoic acid and its analogues with high stereoselectivity. These methods include building the carbon skeleton while setting the stereochemistry, or resolving a mixture of stereoisomers.

One effective method for establishing the desired stereochemistry is through stereoselective alkylation, where a new substituent is added to a molecule in a way that favors the formation of one stereoisomer over others.

A notable strategy for achieving the anti-configuration, such as that found in this compound, involves the alkylation of a dianion generated from a β-hydroxy ester. This approach is highly stereoselective, capable of producing the anti-α-alkyl-β-hydroxy ester with ≥95% stereoselectivity. orgsyn.org The process begins with a β-hydroxy ester, which can be deprotonated twice using a strong base like lithium diisopropylamide (LDA) to form a dianion. orgsyn.org The first deprotonation occurs at the hydroxyl group, and the second at the α-carbon. The subsequent alkylation of this dianion proceeds with high selectivity to yield the anti product. orgsyn.orgscilit.com

Table 1: Stereoselectivity in Dianion Alkylation

| Starting Material | Product Configuration | Stereoselectivity |

| Dianion of β-hydroxy ester | anti-α-alkyl-β-hydroxy ester | ≥95% orgsyn.org |

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers an operationally simple and efficient route to α-substituted β-hydroxy esters. orgsyn.org This approach is particularly useful for the selective reduction of precursor molecules.

Homogeneous catalysis is widely applied in the synthesis of β-hydroxy esters through the asymmetric hydrogenation or transfer hydrogenation of β-keto esters. organic-chemistry.orgnih.govnih.gov For instance, the synthesis of methyl dl-anti-3-hydroxy-2-methylpentanoate can be achieved by the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst. orgsyn.org This reaction is highly efficient, yielding the product in a chemically and stereochemically pure form. orgsyn.org

Recent advancements have focused on developing robust catalysts that function under mild conditions. Iridium(III) catalysts, for example, have been used for the asymmetric transfer hydrogenation (ATH) of β-keto esters in water, using a formic acid/sodium formate (B1220265) mixture as the hydrogen source. organic-chemistry.org This method is notable for its broad pH tolerance (from 2.0 to 12.5) and high yields and selectivities, without the need for an inert atmosphere. organic-chemistry.org Similarly, ruthenium(II)-catalyzed asymmetric transfer hydrogenation has been employed in the dynamic kinetic resolution of β-substituted-α-keto esters to produce anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.gov

Table 2: Examples of Homogeneous Catalysis in Hydroxy Ester Synthesis

| Reaction Type | Catalyst System | Substrate | Product | Key Feature |

| Asymmetric Hydrogenation | Biphosphinorhodium | Methyl 3-hydroxy-2-methylenepentanoate | Methyl dl-anti-3-hydroxy-2-methylpentanoate | High yield (91%) and stereochemical purity. orgsyn.org |

| Asymmetric Transfer Hydrogenation | Iridium(III) / Formic acid | β-Keto esters | β-Hydroxy esters | pH-independent, conducted in water, open to air. organic-chemistry.org |

| Dynamic Kinetic Resolution | Ruthenium(II) | β-Amino-α-keto esters | anti-β-Amino-α-hydroxy esters | High diastereo- and enantioselectivity. nih.gov |

Kinetic resolution is a powerful method for separating a racemic mixture (an equal mixture of two enantiomers). It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. uni-graz.attaylorandfrancis.com

The effectiveness of a kinetic resolution is quantified by the enantiomeric ratio (E) or selectivity factor (s), which is the ratio of the rate constants for the faster-reacting enantiomer (kfast) to the slower-reacting one (kslow). uni-graz.atethz.ch

E = kfast / kslow

A high E-value is crucial for achieving high enantiomeric excess (ee) in both the product and the unreacted starting material. uni-graz.at For practical applications, E-values below 15 are generally considered unacceptable, while values between 15 and 30 are moderate to good, and those above 30 are excellent. uni-graz.at

In the context of β-hydroxy esters, kinetic resolution can be achieved through various methods, including enzymatic hydrolysis or, more recently, non-enzymatic acylation using chiral organocatalysts. mdpi.com For example, a planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative has been shown to catalyze the kinetic resolution of racemic β-hydroxy esters via acylation, achieving excellent selectivities (s values up to 107) and yielding the desired esters with up to 99% ee. mdpi.com The success of such resolutions depends on the ability of the chiral catalyst to create a significant energy difference between the diastereomeric transition states, leading to a large difference in reaction rates for the two enantiomers. ethz.ch

Table 3: Enantiomeric Ratio (E) and Practical Utility

| Enantiomeric Ratio (E) | Practical Utility |

| < 15 | Unacceptable uni-graz.at |

| 15 - 30 | Moderate to Good uni-graz.at |

| > 30 | Excellent uni-graz.at |

Aldol (B89426) Reactions in the Stereoselective Construction of β-Hydroxy-α-Substituted Esters

The aldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, including the β-hydroxy-α-substituted esters that are precursors to this compound. libretexts.org Achieving stereocontrol in these reactions is a significant challenge, but several highly effective methods have been developed. wiley-vch.de These often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches.

One prominent strategy is the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries. For instance, the aldol reaction between a silyl-protected aldehyde and the dibutylboron enolate derived from a chloroacetyloxazolidinone can produce the desired β-hydroxy ester precursor with moderate to good diastereoselectivity. nih.gov While the initial diastereomeric excess may not be perfect, the diastereomers can often be separated by silica (B1680970) gel chromatography. nih.gov

Lewis-acid-mediated additions of enolsilanes to aldehydes, a variant known as the Mukaiyama aldol reaction, also provide a pathway to stereochemically defined β-hydroxy esters. wiley-vch.de Chiral Lewis acid complexes, such as those derived from titanium(IV) isopropoxide and BINOL (1,1'-bi-2-naphthol), can catalyze the reaction between silyl (B83357) ketene (B1206846) acetals and aldehydes to yield β-hydroxy esters with high enantioselectivity. wiley-vch.denih.gov The reaction's stereochemical outcome is influenced by the formation of a well-defined transition state, where the Lewis acid coordinates to both the aldehyde and the enolsilane. wiley-vch.de

| Method | Catalyst/Auxiliary | Reactants | Key Feature | Reference |

|---|---|---|---|---|

| Evans Aldol Reaction | Chiral Oxazolidinone | Aldehyde and Boron Enolate of an Acyl Oxazolidinone | Formation of separable diastereomers, providing access to pure stereoisomers. | nih.gov |

| Mukaiyama Aldol Reaction | Chiral Lewis Acid (e.g., Ti(IV)-BINOL complex) | Aldehyde and Silyl Ketene Acetal | Catalytic asymmetric synthesis with high enantioselectivity. | wiley-vch.denih.gov |

| Reductive Aldol Reaction | Chiral Rhodium(bisoxazolinylphenyl) Complex | Aldehyde and α,β-Unsaturated Ester with Hydrosilane | Produces β-hydroxypropionates with high anti-selectivity and enantioselectivity. | organic-chemistry.org |

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic methods offer environmentally benign and highly selective alternatives for synthesizing chiral β-hydroxy acids like this compound. magtech.com.cnresearchgate.net These approaches leverage the inherent stereoselectivity of enzymes, such as reductases and lipases, to control the formation of specific stereoisomers. magtech.com.cn An efficient chemoenzymatic route to a related compound, (2S,3R)-3-hydroxy-3-methylproline, highlights the power of combining chemical and biological transformations to achieve complete stereoselectivity in just a few steps. nih.gov

The reduction of a ketone group in a precursor molecule is a key step in many synthetic routes to β-hydroxy acids. Biocatalytic reduction using whole microbial cells, particularly fungi like baker's yeast (Saccharomyces cerevisiae), is a well-established method for the stereoselective synthesis of chiral alcohols from prochiral ketones. researchgate.net This approach is attractive due to its operational simplicity and the availability of the biocatalyst. The reduction of α-alkyl-β-keto esters by baker's yeast can proceed with high stereospecificity, yielding optically active dihydroxy compounds. researchgate.net

Beyond baker's yeast, a variety of other microbial strains are employed for the enantioselective reduction of keto esters. Strains of Candida and Lactobacillus have demonstrated significant utility in these transformations. For example, Candida parapsilosis ATCC 7330 has been used for the efficient biocatalytic reduction of various alkyl 2-oxopropanoates to their corresponding (S)-alcohols with good enantiomeric purities and yields. abap.co.in Similarly, processes utilizing Lactobacillus species have been developed for the reduction of hydroxyketo-carboxylic acids and their esters, where a keto group is selectively converted to a hydroxy group with high enantiomeric and diastereomeric purity (>95%). google.com The choice of microbial strain is critical, as it dictates the stereochemical outcome of the reduction. Some marine microalgae and actinomycetes have also been used for the reduction of alpha-keto esters to their corresponding (S)-alcohols. abap.co.in

| Microorganism | Substrate Type | Product Stereochemistry | Key Finding | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | α-Alkyl-β-keto esters | High stereospecificity | Transforms one enantiomer of a racemic mixture into an optically active product. | researchgate.net |

| Candida parapsilosis ATCC 7330 | Alkyl 2-oxopropanoates | (S)-alcohols | Efficient reduction with good enantiomeric excess (≤ 91%) in short reaction times. | abap.co.in |

| Lactobacillus species | Hydroxyketo-carboxylic acids/esters | High diastereo- and enantiopurity | Capable of reducing keto groups with >95% purity. | google.com |

Lipases are versatile enzymes in biocatalysis, widely used for the kinetic resolution of racemic mixtures of alcohols and esters. magtech.com.cn In the context of β-hydroxy-α-substituted esters, lipases can selectively acylate or deacylate one enantiomer, allowing for the separation of stereoisomers.

Lipase-catalyzed transesterification is a key process for achieving stereochemical control. In a typical kinetic resolution, a racemic mixture of a β-hydroxy ester is treated with a lipase (B570770) in the presence of an acyl donor. The lipase will selectively catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated esters, thereby resolving the racemic mixture. The efficiency and selectivity of this process depend on the specific lipase used, the solvent, and the acyl donor.

The field of biocatalysis is rapidly advancing through the use of protein engineering and the design of multi-enzyme cascades. Directed evolution has been used to engineer enzymes, such as the β-subunit of tryptophan synthase, to create new biocatalysts for the synthesis of non-canonical amino acids. nih.gov This approach allows for the development of enzymes with improved activity, stability, and substrate scope. nih.gov

Enzymatic cascades, where multiple enzymes work in sequence to convert a simple starting material into a complex product, are also a powerful strategy. For the synthesis of β-hydroxy acids, a cascade could involve a reductase to set the stereochemistry at the hydroxyl group, followed by other enzymes to complete the synthesis. While direct examples for this compound are specific, the principle is demonstrated in the synthesis of other complex chiral molecules. For instance, 2-oxoglutarate-dependent hydroxylases have been identified for the asymmetric hydroxylation of amino acids, showcasing the potential of engineered enzymes for selective C-H functionalization. nih.gov The development of such engineered polypeptides and enzymatic cascades holds significant promise for the efficient and highly selective synthesis of complex chiral molecules like this compound in the future.

Engineered Polypeptides and Enzymatic Cascades for Asymmetric Synthesis

Directed Evolution of Aldolases for β-Hydroxy-α-Amino Acid Synthesis

The asymmetric synthesis of β-hydroxy-α-amino acids (β-HAAs) represents a significant challenge and a highly valuable endeavor in organic chemistry, as these molecules are crucial chiral building blocks for numerous pharmaceuticals and bioactive compounds. tandfonline.comcapes.gov.br Aldolases, particularly threonine aldolases (TAs), have emerged as powerful biocatalysts for this purpose. researchgate.netcore.ac.uk These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze the reversible carbon-carbon bond formation between glycine (B1666218) (the donor) and a wide array of aldehydes (the acceptor). core.ac.ukbohrium.com This reaction can establish two new stereogenic centers, at the α- and β-carbons, in a single step from simple prochiral precursors. bohrium.com

While natural aldolases, such as L-threonine aldolases (LTAs), exhibit excellent control over the stereochemistry at the α-carbon, they often show only moderate to low diastereoselectivity for the β-carbon, especially with non-natural aldehyde substrates. tandfonline.comresearchgate.netresearchgate.net This limitation has historically hindered their broader industrial application. To overcome this challenge, directed evolution has become an indispensable tool for re-engineering aldolases, tailoring their properties to achieve higher activity, broader substrate specificity, and, most importantly, enhanced stereoselectivity. capes.gov.brnih.govresearchgate.net

Directed evolution strategies typically involve iterative cycles of gene mutagenesis to create diverse enzyme variant libraries, followed by high-throughput screening or selection to identify mutants with the desired improvements. nih.gov Techniques such as error-prone PCR and DNA recombination are used to generate random mutations across the enzyme's structure. core.ac.uk More focused approaches, like combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM), concentrate mutagenesis efforts on amino acid residues lining the substrate-binding pocket, which are most likely to influence stereoselectivity. tandfonline.comresearchgate.net

A notable success in this area involves the engineering of L-threonine aldolase (B8822740) to enhance the synthesis of aromatic L-syn-β-hydroxy-α-amino acids. In one study, researchers applied a CAST/ISM strategy to an LTA, identifying key residues in the active site that govern diastereoselectivity. tandfonline.comresearchgate.netnih.gov This led to the development of a variant with four mutations (Y8H/Y31H/I143R/N305R) that dramatically inverted and improved the preference for producing the syn-diastereomer of L-3-[4-(methylsulfonyl)phenylserine], achieving a diastereomeric excess (d.e.) of 99.5%. tandfonline.comresearchgate.netnih.gov This engineered enzyme also showed high selectivity for other L-phenylserine derivatives. tandfonline.comresearchgate.net

| Enzyme Variant | Mutations | Conversion (%) | Diastereomeric Excess (d.e. %) | Configuration |

|---|---|---|---|---|

| Wild-Type LTA | None | ~80 | 95.0 | anti |

| RS1 Variant | Y8H/Y31H/I143R/N305R | 73.2 | 99.5 | syn |

Further research has expanded the utility of aldolases beyond their natural substrates. For instance, the Y265A mutant of alanine (B10760859) racemase was re-engineered to function as a D-threonine aldolase, catalyzing the condensation of glycine with various aromatic aldehydes. bohrium.comnih.gov This engineered enzyme provided excellent stereocontrol at the α-carbon (ee >99% for the D-configuration) and moderate-to-high selectivity at the β-carbon. bohrium.comnih.gov Critically, it demonstrated the ability to use alanine as an alternative donor, opening pathways for the synthesis of α-methylated β-HAAs, which are analogues of compounds like this compound. nih.gov

| Aldehyde Substrate | Donor | Product Configuration | Diastereomeric Excess (d.e. %) |

|---|---|---|---|

| Benzaldehyde | Glycine | D-threo | 80 |

| 4-Nitrobenzaldehyde | Glycine | D-threo | 97 |

| 2-Naphthaldehyde | Glycine | D-threo | 90 |

| Benzaldehyde | D-Alanine | (2R,3S)-α-Methylserine derivative | Not Reported |

The directed evolution of aldolases is a testament to the power of biocatalysis to solve complex synthetic challenges. researchgate.net By reshaping enzyme active sites, researchers can create catalysts with tailored specificities, enabling the efficient and highly stereoselective production of valuable β-hydroxy-α-amino acids and their analogues, which are otherwise difficult to synthesize using traditional chemical methods. tandfonline.combohrium.com

Biosynthesis and Metabolic Pathways Involving 2s,3r 3 Hydroxy 2 Methylpentanoic Acid

Origin within L-Isoleucine Metabolism

The primary biosynthetic route for (2S,3R)-3-hydroxy-2-methylpentanoic acid is through the metabolic breakdown of the essential branched-chain amino acid (BCAA), L-isoleucine. healthmatters.iobiosynth.com L-isoleucine, which cannot be synthesized by the human body, is crucial for protein synthesis and muscle metabolism. solubilityofthings.comnih.govnih.gov The catabolic pathway of L-isoleucine generates several intermediate compounds, one of which is the direct precursor to this compound.

The immediate precursor to the various stereoisomers of 3-hydroxy-2-methylpentanoic acid is 2-Keto-3-methylvaleric acid (KMVA), also known as 3-methyl-2-oxopentanoic acid. healthmatters.ioumaryland.edu KMVA is an alpha-keto acid produced from L-isoleucine via transamination, a reaction catalyzed by the enzyme branched-chain aminotransferase. umaryland.edu this compound is subsequently formed through the reduction of the ketone group on KMVA. healthmatters.io This metabolic step is a critical juncture, as KMVA can be further catabolized through other pathways, such as oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex. umaryland.eduresearchgate.net

| Starting Metabolite | Intermediate Precursor | Target Compound |

|---|---|---|

| L-Isoleucine | 2-Keto-3-methylvaleric Acid (KMVA) | This compound |

The conversion of KMVA to 3-hydroxy-2-methylpentanoic acid is a reduction reaction, and evidence suggests that lactate (B86563) dehydrogenase (LDH) may be one of the enzymes capable of catalyzing this step. healthmatters.io LDH is a ubiquitous enzyme known for its role in the anaerobic glycolysis pathway, where it interconverts pyruvate (B1213749) and lactate. However, its substrate specificity is not absolute, and it can act on other α-keto acids. Research indicates that LDH can facilitate the reduction of KMVA, leading to the formation of 3-hydroxy-2-methylpentanoic acid. healthmatters.io The specific stereochemical outcome of this reduction, yielding the (2S,3R) isomer, depends on the specific LDH isozyme and the cellular environment. Other uncharacterized reductase enzymes may also contribute to this conversion.

Integration into Broader Metabolic Networks

This compound is not an isolated metabolic endpoint but is integrated into larger metabolic systems, particularly those involving lipids and other branched-chain amino acids.

Based on its chemical structure, this compound is classified as a hydroxy fatty acid. nih.gov Hydroxy fatty acids are a class of fatty acids that contain one or more hydroxyl groups on their carbon chain. This classification places the compound within the broader context of fatty acid metabolism. nih.gov While its specific functions are still under investigation, its structural similarity to other beta-hydroxy fatty acids suggests potential involvement in pathways of fatty acid oxidation or as a precursor for the synthesis of more complex lipids.

The compound's identity as a hydroxy fatty acid links it directly to lipid metabolism. nih.gov Fatty acids are the fundamental building blocks of many classes of lipids. The presence of a hydroxyl group on this compound could influence its role in the formation of complex lipids, potentially affecting membrane structure or signaling lipid synthesis. It is considered a methyl-branched fatty acid, a group of compounds known to be constituents of bacterial lipids and found in ruminant-derived food products. umaryland.eduresearchgate.net

| Metabolic Category | Classification | Implication |

|---|---|---|

| Chemical Class | Hydroxy Fatty Acid nih.gov | Involvement in fatty acid synthesis or oxidation pathways. |

| Structural Feature | Methyl-branched Fatty Acid umaryland.edu | Potential role as a building block for complex lipids. |

| Metabolic Pathway | L-Isoleucine Catabolism healthmatters.io | Links amino acid breakdown to lipid metabolism. |

The metabolism of this compound is intrinsically linked to the metabolism of all three branched-chain amino acids: valine, leucine (B10760876), and isoleucine. Its precursor, KMVA, is a key intermediate in the shared degradation pathway for these amino acids. umaryland.edu The catabolism of valine, leucine, and isoleucine converges on the production of their respective α-keto acids, which are then processed by the same branched-chain α-keto acid dehydrogenase complex. researchgate.net Therefore, the metabolic flux through the valine and leucine degradation pathways can influence the availability of the enzymatic machinery required for KMVA metabolism, indirectly affecting the production of this compound. The pathways for the biosynthesis and degradation of these three amino acids are closely regulated and interconnected. umaryland.edu

Derivatization and Chemical Transformations of 2s,3r 3 Hydroxy 2 Methylpentanoic Acid

Esterification Reactions

The carboxylic acid moiety of (2S,3R)-3-hydroxy-2-methylpentanoic acid readily undergoes esterification, a fundamental transformation that not only protects the carboxyl group but also allows for the introduction of various alkyl substituents. This modification can influence the molecule's solubility, reactivity, and steric properties, paving the way for subsequent synthetic steps.

Formation of Methyl Esters and Other Alkyl Esters

The synthesis of alkyl esters of this compound is a critical step in many synthetic routes. While specific literature detailing the esterification of the (2S,3R)-isomer is not extensively available, the general principles of esterifying β-hydroxy acids can be applied.

One common method for the synthesis of methyl esters of similar β-hydroxy acids involves the hydrogenation of a corresponding unsaturated precursor. For instance, the synthesis of methyl dl-anti-3-hydroxy-2-methylpentanoate has been achieved through the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate. This reaction typically employs a catalyst, such as a biphosphinorhodium complex, in a solvent like methanol (B129727) under a hydrogen atmosphere. The product is then isolated and purified through distillation.

Generalizing from this, the formation of the methyl ester of this compound would likely proceed under similar conditions, utilizing a stereoselective hydrogenation method to ensure the retention of the desired (2S,3R) configuration.

The formation of other alkyl esters, such as ethyl or butyl esters, can be achieved through standard acid-catalyzed esterification (Fischer esterification) with the corresponding alcohol (ethanol or butanol) in the presence of a strong acid catalyst like sulfuric acid or by using coupling agents. The choice of esterification method would depend on the scale of the reaction and the sensitivity of the starting material.

Table 1: Representative Alkyl Esters of this compound

| Ester Name | Alkyl Group | Potential Synthetic Method |

| Methyl (2S,3R)-3-hydroxy-2-methylpentanoate | Methyl | Stereoselective Hydrogenation of Precursor / Fischer Esterification |

| Ethyl (2S,3R)-3-hydroxy-2-methylpentanoate | Ethyl | Fischer Esterification / Coupling Agent Mediated |

| Butyl (2S,3R)-3-hydroxy-2-methylpentanoate | Butyl | Fischer Esterification / Coupling Agent Mediated |

Functional Group Interconversions and Modifications

The presence of both a hydroxyl and a carboxylic acid group allows for a range of functional group interconversions and modifications on the this compound scaffold. These transformations are crucial for elaborating the molecule into more complex structures.

The secondary alcohol can be oxidized to the corresponding ketone, (2S)-2-methyl-3-oxopentanoic acid, using various oxidizing agents. The choice of reagent would be critical to avoid side reactions and epimerization at the C2 position. Conversely, the carboxylic acid can be reduced to a primary alcohol, yielding (2S,3R)-2-methylpentane-1,3-diol, using reducing agents like lithium aluminum hydride.

The hydroxyl group can also be protected using common protecting groups such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers to prevent its interference in subsequent reactions targeting the carboxylic acid moiety. Similarly, the carboxylic acid can be converted to an amide or an acyl chloride to activate it for further transformations.

Synthesis of Chiral Building Blocks from this compound

The true value of this compound lies in its potential as a starting material for the synthesis of other valuable chiral building blocks. By strategically manipulating its functional groups while retaining the crucial stereochemistry, chemists can access a variety of synthons for complex target molecules.

While direct examples of natural product synthesis originating from this specific acid are not prominently documented in publicly available literature, its structural motif is present in a number of natural products. Therefore, derivatives of this compound are logical precursors for their synthesis. For example, through a series of functional group manipulations, including reduction of the carboxylic acid and subsequent modifications, it is conceivable to synthesize chiral fragments required for the assembly of polyketide natural products.

Furthermore, the conversion of the carboxylic acid to other functional groups can lead to the formation of chiral aldehydes, amines, or lactones, all of which are highly sought-after intermediates in asymmetric synthesis. The stereocenters at C2 and C3 provide a powerful tool for controlling the stereochemical outcome of subsequent reactions.

Table 2: Potential Chiral Building Blocks Derived from this compound

| Derived Building Block | Transformation Required | Potential Application |

| (2S,3R)-2-Methyl-3-hydroxypentanal | Selective reduction of the carboxylic acid | Aldol (B89426) reactions, Wittig reactions |

| (2S,3R)-2-Methylpentane-1,3-diol | Reduction of the carboxylic acid | Synthesis of chiral ligands, protecting group strategies |

| (4S,5R)-4-Ethyl-5-methyl-dihydrofuran-2(3H)-one | Intramolecular cyclization (lactonization) | Precursor for various natural products |

Applications in Complex Molecule Synthesis and Natural Product Chemistry

Utilization as a Chiral Synthon in Organic Synthesis

In organic synthesis, a chiral synthon is a molecule that contains one or more stereocenters that can be incorporated into a larger molecule, transferring its chirality to the final product. (2S,3R)-3-hydroxy-2-methylpentanoic acid and its ester derivatives are exemplary chiral synthons. The synthesis of its diastereomerically pure forms can be achieved through methods like homogeneous catalysis, often involving a kinetic resolution of a racemic mixture with an optically active hydrogenation catalyst. nih.gov This process allows for the isolation of specific stereoisomers with high optical purity, which are then ready for use in complex synthetic pathways. The presence of both a hydroxyl and a carboxylic acid group provides two distinct points for further chemical modification, enabling chemists to elaborate the molecule into more complex structures while retaining the crucial (2S,3R) stereochemistry.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Chiral Centers | 2 (at C2 and C3) |

| Functional Groups | Carboxylic Acid, Secondary Alcohol |

Data sourced from PubChem CID 11651158. nih.gov

Precursor to Biologically Relevant Natural Products

The specific stereochemical configuration of this compound is a recurring motif in a variety of natural products, making it or its close derivatives essential starting materials for their total synthesis.

Sitophilate, the aggregation pheromone of the granary weevil (Sitophilus granarius L.), is a critical compound for pest management research. The synthesis of (-)-sitophilate demonstrates the importance of the β-hydroxy ester core structure. One synthetic route involves the microbial reduction of a β-keto ester, which, after subsequent chemical steps, is converted to the (2S,3R)-isomer. capes.gov.br This intermediate, a methyl ester of this compound, is then transformed into the final pheromone. The biological activity of the pheromone is highly dependent on its stereochemistry, underscoring the need for precise stereocontrol during synthesis, a role fulfilled by the chiral β-hydroxy acid synthon. capes.gov.br

Many complex peptides with significant biological activity contain unusual amino acid residues. Isostatine (B12759420) and Dolaisoleucine are examples of such non-proteinogenic amino acids that are components of potent natural products.

Isostatine , or (3S,4R,5S)-4-amino-3-hydroxy-5-methylheptanoic acid, is a key component of the depsipeptide didemnin (B1252692) B, which exhibits antiviral and cytotoxic properties. nih.govmedkoo.com

Dolaisoleucine is a unique amino acid found in dolastatin 10, a powerful antimitotic agent isolated from the sea hare Dolabella auricularia. nih.govacs.org

While these are technically β-hydroxy-γ-amino acids, the synthetic strategies required to produce them rely on the stereocontrolled formation of a hydroxy-amino acid backbone. The principles for creating these motifs are closely related to the synthesis of β-hydroxy-α-amino acid structures. For instance, syntheses of isostatine and dolaisoleucine have been achieved through methods like the samarium iodide-mediated Reformatsky reaction, which builds the required stereocenters with high precision. medkoo.com The knowledge gained from synthesizing simpler synthons like this compound is foundational for approaching these more complex targets.

The (2S,3R) stereochemical pattern is crucial for the inhibitory activity of several metalloprotease inhibitors.

Amastatin (B1665947) is a potent inhibitor of aminopeptidases, including leucine (B10760876) aminopeptidase. Its structure contains the novel amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA), which is essential for its biological activity. The synthesis of amastatin requires the preparation of this specific AHMHA stereoisomer, a close structural analogue of this compound.

Bestatin , another immunomodulating agent and enzyme inhibitor used in cancer therapy, is the dipeptide N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. nih.govnih.gov Its biological function is critically dependent on the (2S,3R) stereochemistry of its α-hydroxy-β-amino acid component. nih.gov Synthetic strategies for Bestatin often focus on the stereoselective construction of this core unit from a suitable precursor. rsc.orgrsc.org

Table 2: Bioactive Compounds with (2S,3R)-Hydroxy-Amino Acid Cores

| Compound | Key Structural Component | Biological Activity |

|---|---|---|

| Amastatin | (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid | Aminopeptidase Inhibitor |

| Bestatin | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety | Aminopeptidase Inhibitor, Immunomodulator |

Role in Industrial Biocatalysis Applications

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective method for producing chiral compounds. The synthesis of this compound and related structures is well-suited to this approach. Enzymes such as yeast reductases, ketoreductases, lipases, and nitrilases are employed for their ability to operate under mild conditions and with high stereoselectivity. capes.gov.brresearchgate.netresearchgate.net

For example, yeast-mediated reduction of β-keto esters is a common method to produce chiral β-hydroxy esters. capes.gov.br Furthermore, patents describe the biocatalytic synthesis of related chiral amino-hydroxy acids, highlighting the industrial relevance of this technology for producing key pharmaceutical intermediates. google.com The enantioselective hydrolysis of dinitriles by nitrilases to produce chiral cyano-carboxylic acids is another powerful biocatalytic strategy that has been applied to pentanoic acid derivatives. researchgate.net These enzymatic methods provide a practical and efficient route to optically pure synthons like this compound, avoiding the often harsh conditions and complex purification steps associated with traditional chemical synthesis.

Analytical Methodologies for the Characterization and Quantification of 2s,3r 3 Hydroxy 2 Methylpentanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and stereochemistry of chiral molecules like (2S,3R)-3-hydroxy-2-methylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR spectroscopy is a fundamental tool for verifying the chemical and stereochemical purity of a synthesized or isolated compound. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.

In the context of 3-hydroxy-2-methylpentanoic acid, the presence of two stereocenters gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The diastereomers (e.g., the anti pair ((2S,3R) and (2R,3S)) versus the syn pair ((2S,3S) and (2R,3R))) will have distinct sets of ¹³C NMR chemical shifts due to the different spatial arrangements of the substituents. For instance, in a related compound, the methyl ester of anti-3-hydroxy-2-methylpentanoic acid, the chemical and stereochemical purity can be confirmed by the presence of a single set of signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for a related compound, (±)-2-Methylpentanoic acid

| Atom | Chemical Shift (ppm) |

| C1 (Carboxyl) | 183.7 |

| C2 | 41.2 |

| C3 | 35.8 |

| C4 | 20.4 |

| C5 | 13.9 |

| C2-Methyl | 16.5 |

Data is for a structurally related compound and serves for illustrative purposes.

To determine the enantiomeric excess (the ratio of one enantiomer to its mirror image) of a chiral sample, chiral shift NMR is a valuable technique. libretexts.org This method involves the use of chiral shift reagents (CSRs), typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). libretexts.org

The chiral shift reagent forms diastereomeric complexes with the enantiomers in the sample. researchgate.net These transient diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum. libretexts.org The integration of these separated signals allows for the direct quantification of the enantiomeric ratio. For the methyl ester of 3-hydroxy-2-methylpentanoate, the optical purity has been successfully determined using Eu(hfc)₃ as the chiral shift reagent. libretexts.org The effectiveness of the separation of enantiomeric signals can depend on the specific chiral shift reagent used, the solvent, and the temperature. nih.gov

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. shimadzu.eu For non-volatile compounds like hydroxy acids, derivatization is necessary to increase their volatility. A common approach is silylation, where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.

The different stereoisomers of 3-hydroxy-2-methylpentanoic acid can be separated and analyzed by GC-MS after derivatization. nih.gov The gas chromatograph separates the derivatized isomers based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. illinois.edu

The mass spectrum displays the fragmentation pattern of the ionized molecule. For the TMS derivative of a 3-hydroxy fatty acid ester, a characteristic fragment ion is often observed at m/z 175, which corresponds to the cleavage between the carbon bearing the hydroxyl group and the adjacent carbon. The analysis of these fragmentation patterns allows for the confirmation of the compound's identity.

Table 2: Typical GC-MS Operating Conditions for the Analysis of Derivatized Organic Acids

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 70°C, ramp to 280°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-550 |

These are general conditions and may require optimization for the specific analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Direct Flow Injection Mass Spectrometry (DFI/LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices, such as biological fluids. nih.gov It does not typically require derivatization for polar compounds like this compound. The liquid chromatograph separates the components of a mixture, and the tandem mass spectrometer provides two stages of mass analysis for high specificity.

In a typical LC-MS/MS method for a similar compound, 3-hydroxypentanoic acid, a C18 reversed-phase column is used for separation with a gradient elution of water and methanol (B129727) containing formic acid. nih.gov Detection is achieved using an electrospray ionization (ESI) source, often in negative ion mode for carboxylic acids. The quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. rsc.org

Table 3: Illustrative LC-MS/MS Parameters for a Related Hydroxy Acid

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase, e.g., 150 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Tandem Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | e.g., m/z 131.1 -> 87.1 (for 3-hydroxypentanoic acid) |

| Collision Energy | Optimized for the specific transition |

These parameters are for a related compound and would require optimization for this compound.

Direct Flow Injection Mass Spectrometry (DFI/LC-MS/MS) is a high-throughput screening technique where the sample is directly introduced into the mass spectrometer without prior chromatographic separation. researchgate.net This method is particularly useful for rapid analysis when chromatographic separation of isomers is not required. While DFI-MS/MS is very fast, it cannot distinguish between isomers that have the same mass and fragmentation pattern. However, it can be a valuable tool for the rapid screening of samples for the presence of the target compound class before undertaking more detailed chromatographic analyses.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the separation and quantification of this compound. Due to the chiral nature of this compound, the primary challenge lies in separating its different stereoisomers. To achieve this, chiral stationary phases (CSPs) are frequently employed.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated considerable success in resolving enantiomers of various compounds, including hydroxy fatty acids. researchgate.netvt.eduspringernature.com For instance, a UHPLC-MS/MS method utilizing an amylose-based Chiralpak IA-U column has been effectively used for the chiral separation of 3-hydroxy fatty acids. nih.gov This type of column allows for the simultaneous quantification of both R and S enantiomers. nih.gov The chiral recognition mechanism of these polysaccharide-based CSPs is attributed to their complex supramolecular structures, which facilitate interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking with the analyte. vt.edunih.gov

In addition to direct chiral separations, an indirect approach involving derivatization can be used. This method converts the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column.

For detection, UV detectors can be utilized, particularly if the analyte is derivatized with a chromophore-containing agent. However, for enhanced sensitivity and specificity, especially in complex biological samples, coupling HPLC with mass spectrometry (MS) is the preferred method.

Table 1: Exemplary HPLC Method Parameters for Chiral Separation of Hydroxy Fatty Acids

| Parameter | Details | Source |

| Column | Chiralpak IA-U (1.6 µm particle size) | nih.gov |

| Mobile Phase | Gradient elution | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Separation Principle | Enantioselective separation on a polysaccharide-based chiral stationary phase | researchgate.netnih.gov |

Advanced Metabolomics Platforms for Detection and Quantification

Advanced metabolomics platforms, predominantly those based on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offer a highly sensitive and specific approach for the detection and quantification of this compound in biological samples. nih.govnih.gov These platforms are particularly crucial in clinical settings for monitoring biomarkers of metabolic diseases like Maple Syrup Urine Disease (MSUD), where this compound is found at elevated levels. acs.orgnih.govduke.edumdpi.com

The analytical workflow in metabolomics encompasses several critical steps, including sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Sample Preparation: The initial step involves the extraction of metabolites from the biological matrix, such as plasma, serum, or urine. Common techniques include:

Protein Precipitation: This method uses organic solvents like methanol or acetonitrile (B52724) to precipitate and remove proteins, which can interfere with the analysis. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively isolate the analytes of interest from the sample matrix. nih.gov

Given that this compound is a small organic acid, derivatization is often employed to enhance its chromatographic retention and ionization efficiency in LC-MS/MS analysis. A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group to form a more readily detectable derivative. nih.govnih.gov

Instrumentation and Data Acquisition: The prepared sample is then injected into an LC-MS/MS system.

Liquid Chromatography: Reversed-phase chromatography, often with a C18 column, is typically used to separate the derivatized analytes. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with additives like formic acid, is employed. nih.govlcms.cz

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for targeted quantification. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.govnih.gov

Data Analysis: The acquired data is processed using specialized software to identify and quantify the target metabolite based on its retention time and specific mass transitions. The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an isotopically labeled internal standard.

Table 2: Typical Metabolomics Workflow for this compound Analysis

| Step | Description | Key Considerations | Source |

| Sample Collection | Collection of biological fluids (e.g., plasma, urine). | Proper handling and storage to prevent metabolite degradation. | |

| Sample Preparation | Protein precipitation followed by derivatization with 3-nitrophenylhydrazine (3-NPH). | Complete derivatization is crucial for accurate quantification. | nih.govnih.gov |

| LC Separation | Reversed-phase chromatography on a C18 column with gradient elution. | Optimization of gradient for separation from interfering compounds. | nih.gov |

| MS Detection | Triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. | Selection of specific and sensitive precursor-product ion transitions. | nih.govnih.gov |

| Quantification | Use of an isotopically labeled internal standard for accurate measurement. | Matching the internal standard to the analyte's chemical properties. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2S,3R)-3-hydroxy-2-methylpentanoic acid, and how do their efficiencies compare?

- Methodological Answer : The compound can be synthesized via engineered type I polyketide synthases (PKS) in heterologous hosts like E. coli and Pseudomonas putida. For example, codon-optimized PKS variants in E. coli yield this compound as the sole product, while P. putida produces additional analogs like 3-hydroxy-2,4-dimethylpentanoic acid . Chemical synthesis routes involve stereoselective hydrogenation (e.g., Lindlar catalyst for Z-alkene reduction) and coupling with amino acid derivatives, though esterification challenges may limit yields . Efficiency metrics include titers (e.g., 0.81 Pearson correlation between protein levels and product in E. coli) and enantiomeric excess (≥98% via chiral chromatography) .

Q. Which analytical techniques are critical for confirming the purity and stereochemistry of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with LC-MS or authentic standards (e.g., synthesized by Enamine Ltd.) is essential for purity assessment . Stereochemical confirmation requires nuclear magnetic resonance (NMR) for spatial arrangement analysis and X-ray crystallography for absolute configuration determination, as demonstrated in studies of structurally similar hydroxyproline derivatives . Polarimetry and chiral stationary-phase GC/MS further validate enantiomeric purity .

Q. What natural biological roles or biosynthetic pathways involve this compound?

- Methodological Answer : The compound serves as a precursor in siderophore biosynthesis, such as carboxymycobactin T, where it contributes to iron-chelating moieties in pathogenic bacteria . In polyketide pathways, it is a β-hydroxy acid intermediate generated via PKS-catalyzed chain elongation and ketoreduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?

- Methodological Answer : Discrepancies in stereochemical data (e.g., conflicting NMR NOE effects) are addressed by (1) comparing experimental optical rotation values with computational predictions (DFT calculations), (2) using Mosher ester analysis for secondary alcohol configuration, and (3) cross-validating with X-ray crystallography, as applied in studies of trihydroxypyrrolidine derivatives . Contradictions in LC-MS retention times vs. synthetic standards may require re-evaluation of column chemistry (e.g., CHIRALPAK® IG-3 vs. IB-N-3) .

Q. What strategies optimize heterologous expression of PKS for high-yield production in bacterial hosts?

- Methodological Answer : Codon optimization (e.g., C. glutamicum-derived variants) improves protein solubility and product titers in E. coli and P. putida. Key parameters include:

- Host selection : E. coli favors single-product pathways, while P. putida supports broader starter unit diversity (e.g., propionyl-CoA) .

- Induction conditions : Lower temperatures (18–25°C) and staggered inducer addition enhance PKS folding.

- Metabolic engineering : Knockout of competing pathways (e.g., β-oxidation) increases precursor availability .

Q. How do reaction conditions influence stereochemical outcomes in catalytic asymmetric synthesis?

- Methodological Answer : Solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., Jacobsen’s thiourea catalysts) critically affect enantioselectivity. For example, hydrogenation of alkynoic acids over Lindlar catalyst under H₂ (1–3 atm) achieves Z-alkene stereochemistry, while Pd/C yields E-isomers . Temperature-controlled Mitsunobu reactions (0–4°C) prevent racemization during hydroxyl group inversions .

Q. What computational tools predict the metabolic stability or toxicity of this compound derivatives?

- Methodological Answer : Quantum chemistry-based QSPR models (e.g., CC-DPS) calculate physicochemical properties like logP (-0.85) and topological polar surface area (83.55 Ų) to predict membrane permeability . Toxicity is assessed via neural network models (e.g., ADMET Predictor™) screening for PAINS alerts or CYP450 inhibition .

Data Contradiction Analysis

Q. Why might NMR spectra of synthetic batches show variability in hydroxy group coupling constants?

- Methodological Answer : Variability arises from (1) dynamic rotational isomerism of the hydroxy group, resolved by variable-temperature NMR (e.g., 298–323 K), and (2) trace metal impurities (e.g., Pd from hydrogenation) broadening signals. Deuterated solvents (DMSO-d₆ vs. CDCl₃) and chelating agents (EDTA) mitigate these effects .

Q. How to address discrepancies between theoretical and experimental molecular weights in LC-MS analysis?

- Methodological Answer : Discrepancies ≥2 Da suggest adduct formation (e.g., Na⁺/K⁺) or in-source fragmentation. Use high-resolution MS (HRMS-ESI) with internal calibration (e.g., lock mass) and compare with synthetic standards. For example, the [M-H]⁻ ion of this compound (C₆H₁₀O₃⁻) should match m/z 130.0629 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。